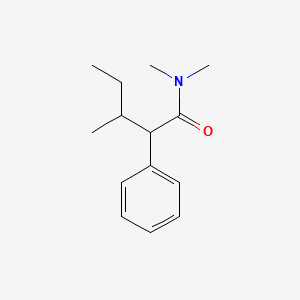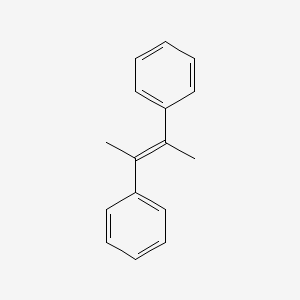
3H-2,1-Benzoxamercurol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-2,1-Benzoxamercurol-3-one is a chemical compound with the molecular formula C7H4HgO2. It is known for its unique structure, which includes a benzoxazole ring fused with a mercurial group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2,1-Benzoxamercurol-3-one typically involves the reaction of benzoxazole derivatives with mercuric acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Benzoxazole derivatives and mercuric acetate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent flow rates. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
3H-2,1-Benzoxamercurol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: The mercurial group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce mercurous compounds .
Aplicaciones Científicas De Investigación
3H-2,1-Benzoxamercurol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 3H-2,1-Benzoxamercurol-3-one involves its interaction with molecular targets such as enzymes and receptors. The mercurial group plays a crucial role in binding to these targets, leading to the modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3H-2,1-Benzoxazole: Lacks the mercurial group but shares the benzoxazole ring structure.
Mercuric Acetate: Contains the mercurial group but lacks the benzoxazole ring.
Benzoxazole Derivatives: Various derivatives with different functional groups attached to the benzoxazole ring
Uniqueness
3H-2,1-Benzoxamercurol-3-one is unique due to the presence of both the benzoxazole ring and the mercurial group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
5722-59-8 |
|---|---|
Fórmula molecular |
C7H4HgO2 |
Peso molecular |
320.70 g/mol |
Nombre IUPAC |
8-oxa-7-mercurabicyclo[4.3.0]nona-1,3,5-trien-9-one |
InChI |
InChI=1S/C7H5O2.Hg/c8-7(9)6-4-2-1-3-5-6;/h1-4H,(H,8,9);/q;+1/p-1 |
Clave InChI |
JCGVOERJBIIKCF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)O[Hg]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)

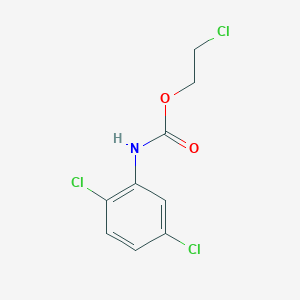
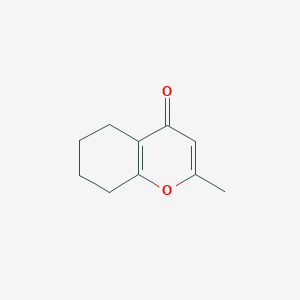

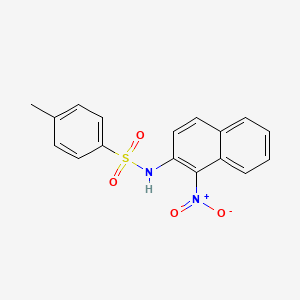
![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)
